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Compound of Interest

Compound Name: diSulfo-Cy3 alkyne

Cat. No.: B15598285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent

probe widely utilized in biological and chemical research. We will cover its core spectral and

physical properties, detailed experimental protocols for its application in bioconjugation, and a

specific workflow example in the study of protein glycosylation.

Core Properties of diSulfo-Cy3 Alkyne
diSulfo-Cy3 alkyne is a bright, orange-fluorescent dye equipped with a terminal alkyne group.

This functional group allows it to readily participate in copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a cornerstone of "click chemistry." The presence of two sulfonate

(sulfo) groups confers high water solubility, making it ideal for labeling biomolecules in aqueous

environments without the need for organic co-solvents that can be detrimental to biological

samples.[1][2] Its fluorescence is notably stable across a wide pH range, from 4 to 10.[3]

The absorbance and emission spectra of diSulfo-Cy3 alkyne are virtually identical to the well-

characterized Cy3 fluorophore.[1] This allows for its use with common laser lines (532 nm or

555 nm) and standard TRITC (tetramethylrhodamine) filter sets.[3]
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The key spectral and physical properties of diSulfo-Cy3 alkyne are summarized in the table

below for easy reference.

Property Value Reference

Excitation Maximum (λabs) 553 - 555 nm [3][4]

Emission Maximum (λem) 566 - 572 nm [3][4]

Molar Extinction Coefficient (ε) ~150,000 cm-1M-1 [3]

Molecular Weight ~761.93 g/mol (free acid) [4]

Solubility Water, DMSO, DMF, MeOH [3][4]

Reactive Group Alkyne [1]

Primary Reaction
Copper-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC)
[3]

Experimental Protocols: Labeling Azide-Modified
Biomolecules
The primary application of diSulfo-Cy3 alkyne is the fluorescent labeling of biomolecules that

have been metabolically, enzymatically, or chemically modified to contain an azide group. The

following is a generalized protocol for the copper-catalyzed click chemistry reaction.

Reagents and Materials
Azide-modified biomolecule (e.g., protein, nucleic acid) in a sodium azide-free buffer.

diSulfo-Cy3 alkyne

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

Reducing agent: Sodium Ascorbate solution (e.g., 50 mM, freshly prepared)

Copper-chelating ligand (optional but recommended): e.g., Tris(benzyltriazolylmethyl)amine

(TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to protect the biomolecule

from oxidative damage.[5]
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Reaction Buffer (e.g., PBS, pH 7.4)

Purification system (e.g., size-exclusion chromatography, dialysis) to remove unreacted dye.

General Labeling Protocol
Preparation of Reactants:

Dissolve the azide-modified biomolecule in the reaction buffer.

Prepare a stock solution of diSulfo-Cy3 alkyne (e.g., 10 mM in water or DMSO).

Prepare a fresh stock solution of sodium ascorbate (e.g., 50 mM in water). This solution is

prone to oxidation and should be made immediately before use.[6]

Prepare a premix of CuSO₄ and the chelating ligand. For example, mix a 20 mM CuSO₄

solution with a 50 mM THPTA solution. A 1:5 copper-to-ligand ratio is often recommended.

[5]

Reaction Setup:

In a microcentrifuge tube, combine the azide-modified biomolecule with the diSulfo-Cy3
alkyne stock solution. The molar excess of the dye may need to be optimized but a 3-10

fold excess is a common starting point.[6]

Add the freshly prepared sodium ascorbate solution to the mixture and vortex briefly.

Initiate the reaction by adding the CuSO₄/ligand premix.

Incubation:

Incubate the reaction mixture at room temperature for 1-2 hours. Some protocols suggest

longer incubation times (8-16 hours) may be beneficial.[6] Protect the reaction from light.

Purification:

Remove the unreacted diSulfo-Cy3 alkyne and other reaction components from the

labeled biomolecule. This is typically achieved through size-exclusion chromatography,
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spin columns, or dialysis.

Application: Investigating Protein Glycosylation via
"Click-DIGE"
A powerful application of diSulfo-Cy3 alkyne is in the field of proteomics, specifically for

studying post-translational modifications like glycosylation. One such technique, termed "Click-

DIGE" (Difference Gel Electrophoresis), combines metabolic labeling with click chemistry to

analyze changes in protein glycosylation between different biological samples.

In this workflow, cells are cultured with an azido-sugar (e.g., an azido-analog of N-

acetylgalactosamine, azido-GalNAc). This sugar is incorporated into newly synthesized

glycoproteins through the cell's natural metabolic pathways. Following cell lysis, the azide-

modified glycoproteins in the proteome are specifically tagged with diSulfo-Cy3 alkyne via a

CuAAC reaction. A second sample, treated under different conditions, can be similarly labeled

with a spectrally distinct alkyne dye (e.g., diSulfo-Cy5 alkyne). The labeled proteomes are then

mixed and separated by two-dimensional gel electrophoresis (2D-DIGE). The differential

fluorescence of the spots on the gel reveals proteins with altered glycosylation states between

the two conditions.

Below is a diagram illustrating the logical workflow of the Click-DIGE experimental approach.

Sample 1 (e.g., Control)

Sample 2 (e.g., Treated)

Cells Metabolic Labeling
(Azido-Sugar) Cell Lysis Click Reaction

(diSulfo-Cy3 Alkyne)
Cy3-Labeled
Glycoproteins

Mix Samples

Cells Metabolic Labeling
(Azido-Sugar) Cell Lysis Click Reaction

(diSulfo-Cy5 Alkyne)
Cy5-Labeled
Glycoproteins

2D-DIGE Separation Fluorescence Imaging
(Cy3 & Cy5 Channels)

Identify Differentially
Glycosylated Proteins
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Workflow for Click-DIGE analysis of glycoproteins.
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This method allows researchers to move beyond analyzing total protein expression and

specifically focus on the subset of proteins that are post-translationally modified under different

cellular states, providing a deeper insight into cellular signaling and metabolic pathways.

Signaling Pathway Context: Glycosylation
Glycosylation is a critical post-translational modification that occurs within the endoplasmic

reticulum and Golgi apparatus. It plays a vital role in protein folding, stability, trafficking, and

cell-cell recognition. Aberrant glycosylation is a hallmark of numerous diseases, including

cancer and inflammatory disorders. The Click-DIGE method described above allows for the

sensitive detection of these changes, providing valuable information on how cellular signaling

or disease states impact this fundamental biological pathway.

The diagram below illustrates the general pathway of N-linked glycosylation and the point of

intervention for metabolic labeling.
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Metabolic labeling within the N-linked glycosylation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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